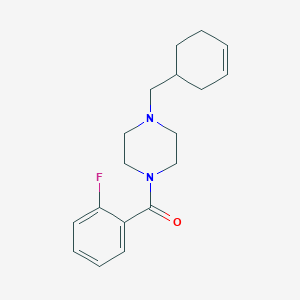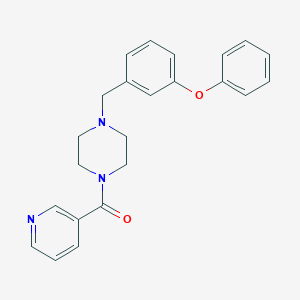![molecular formula C26H26N2O4 B247561 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells, as well as a potential decrease in the progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone has a low toxicity profile and does not have any significant effects on normal cells. However, it has been found to have an inhibitory effect on the growth of cancer cells and to potentially improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. Additionally, its low toxicity profile and inhibitory effect on cancer cell growth make it a promising candidate for cancer research. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are several future directions for research on 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapies for cancer and neurological disorders. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity. Finally, studies could be conducted to investigate the potential side effects of this compound and to determine the optimal dosage for therapeutic use.
In conclusion, 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound may lead to the development of more effective therapies for cancer and neurological disorders.
合成法
The synthesis method for 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone involves the reaction of 4-(phenoxyacetyl)piperazine with 4-bromobiphenyl in the presence of a base. The resulting product is then treated with ethyl chloroformate to yield the final product. This method has been optimized for high yield and purity, making it a reliable way to synthesize 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone.
科学的研究の応用
2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer research. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a potential therapeutic agent for these conditions.
特性
分子式 |
C26H26N2O4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
2-phenoxy-1-[4-[2-(4-phenylphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H26N2O4/c29-25(19-31-23-9-5-2-6-10-23)27-15-17-28(18-16-27)26(30)20-32-24-13-11-22(12-14-24)21-7-3-1-4-8-21/h1-14H,15-20H2 |
InChIキー |
XMYOJFVGGOFJLN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)





![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)


